molecular formula C21H16ClF3N2O3S B2649629 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide CAS No. 337922-22-2

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide

Cat. No.: B2649629
CAS No.: 337922-22-2
M. Wt: 468.88
InChI Key: HURLYNANQULKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[(4-Chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide (CAS: 337922-29-9) is a sulfonamide-linked acetamide derivative characterized by a 4-chlorophenylsulfonyl group, a trifluoromethyl-substituted anilino moiety, and an N-phenylacetamide backbone. This compound is notable for its structural complexity, combining electron-withdrawing groups (chloro, trifluoromethyl) and a sulfonyl bridge, which may enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O3S/c22-16-9-11-19(12-10-16)31(29,30)27(14-20(28)26-17-6-2-1-3-7-17)18-8-4-5-15(13-18)21(23,24)25/h1-13H,14H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURLYNANQULKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often begins with the sulfonylation of 4-chlorophenylamine, followed by the introduction of a trifluoromethyl group. The final step involves the acylation of the aniline derivative with phenylacetyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antiparasitic Activity

Research has highlighted the potential of this compound in combating neglected tropical diseases (NTDs). In particular, studies have focused on its efficacy against parasites such as Trypanosoma cruzi, Trypanosoma brucei, and Leishmania amazonensis.

  • In Vitro Studies : Compounds derived from similar sulfonamide structures have shown promising results in vitro against L. amazonensis, exhibiting activity with IC50 values below 10 µM and selectivity indices greater than 50 .
  • In Vivo Efficacy : Despite some compounds demonstrating high activity in vitro, challenges remain in translating these results to effective treatments in vivo. For example, a study indicated that treatment with certain sulfonyl compounds did not significantly reduce lesion size or parasite load in infected animal models after oral administration .

Case Study 1: Evaluation of Antiparasitic Agents

A PhD thesis evaluated various novel antiparasitic agents, including those based on sulfonamide structures. The study utilized both in silico and in vitro methodologies to identify promising candidates for treating Chagas disease and leishmaniasis. Notably, three out of 55 tested compounds demonstrated significant activity against L. amazonensis .

Case Study 2: Development of Novel Therapeutics

Research has also been conducted on the development of transition metal-catalyzed methodologies that target biologically relevant compounds, including those similar to 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide. These studies focus on enhancing the efficacy and selectivity of sulfonamide derivatives for therapeutic use .

Mechanism of Action

The mechanism of action of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

  • N-(3,5-Dichlorophenyl) Analog: The derivative 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(3,5-dichlorophenyl)acetamide (CAS: 337922-29-9) replaces the terminal phenyl group with a 3,5-dichlorophenyl moiety.
  • N-(4-Phenoxyphenyl) Analog: 2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS: MFCD04017613) features a phenoxy group, introducing steric bulk and enhanced π-π stacking capabilities, which may influence receptor binding .

Core Heterocyclic Modifications

  • Triazole-Based Analogs: Compounds like 2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide (CAS: 823833-00-7) replace the sulfonyl bridge with a triazole-thioether linkage.
  • Thiazole-Based Analogs: N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS: 338749-93-2) incorporates a thiazole ring, which may confer rigidity and improve pharmacokinetic properties compared to the flexible sulfonamide linker in the target compound .

Electronic and Steric Effects

  • Trifluoromethyl vs. Methyl Groups: The trifluoromethyl group in the target compound enhances electron-withdrawing effects, increasing resistance to oxidative metabolism compared to methyl-substituted analogs like 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (CAS: 578749-21-0) .
  • Chlorophenyl vs. Fluorophenyl Substitutions : N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide (Acta Cryst. E67, o1826) demonstrates that chloro and fluoro substituents on the phenyl ring influence crystal packing via halogen bonding, a property exploitable in material science .

Physicochemical Properties

Compound (CAS) Key Substituents Molecular Weight Notable Features
337922-29-9 4-ClPhSO₂, CF₃, N-Ph ~500 g/mol High lipophilicity, metabolic stability
823833-00-7 Triazole-thioether, 3-FPh ~400 g/mol Enhanced solubility via triazole
338749-93-2 Thiazole, morpholino ~350 g/mol Rigid backbone, improved PK
578749-21-0 4-ButylPh, 2-ClPh ~450 g/mol Steric hindrance, reduced metabolism

Biological Activity

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide, also known by its CAS number 337922-20-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by case studies and research findings.

  • Molecular Formula : C17H16ClF3N2O3S
  • Molecular Weight : 420.83 g/mol
  • CAS Number : 337922-20-0

Antibacterial Activity

Research has demonstrated that compounds with similar structures to this compound exhibit moderate to strong antibacterial activity. A study showed that derivatives of sulfonamide compounds displayed significant inhibition against Salmonella typhi and Bacillus subtilis, suggesting potential for development as antibacterial agents .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro assays indicated that derivatives of this compound exhibited strong inhibitory effects against these enzymes, which are crucial in various physiological processes and diseases.

  • Acetylcholinesterase (AChE) : Compounds similar to the target compound showed IC50 values indicating potent inhibition, making them candidates for treating conditions like Alzheimer’s disease.
  • Urease : The sulfonamide moiety has been linked to significant urease inhibition, which is relevant for treating infections caused by urease-producing bacteria.

Anticancer Activity

Studies have indicated that the compound may possess anticancer properties. For instance, it has been associated with the inhibition of cancer cell proliferation in various models. A notable case study involved the assessment of similar structures against cancer cell lines where significant cytotoxic effects were observed .

Case Studies

  • Antibacterial Screening :
    In a study evaluating various sulfonamide derivatives, compounds structurally related to this compound were tested against multiple bacterial strains. The results highlighted that certain modifications increased antibacterial potency significantly.
  • Enzyme Inhibition Assays :
    A series of experiments were conducted to assess the enzyme inhibitory potential of related compounds. The findings indicated that modifications on the aromatic rings enhanced AChE inhibition, with some compounds achieving IC50 values below 50 μM.
  • Anticancer Efficacy :
    Research involving cell line assays demonstrated that specific analogs of the compound inhibited tumor growth effectively. The mechanism was attributed to apoptosis induction in cancer cells, highlighting the therapeutic potential of these compounds in oncology .

Q & A

Basic Question: What are the recommended synthetic routes for 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of a substituted aniline intermediate followed by coupling with phenylacetamide. A common approach is to react 3-(trifluoromethyl)aniline with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to form the sulfonamide intermediate. Subsequent coupling with N-phenylacetamide derivatives under peptide-coupling conditions (e.g., EDCI/HOBt) yields the target compound. Crystallization from toluene or ethyl acetate is recommended for purification . Optimization includes adjusting solvent polarity, temperature (e.g., 273 K for controlled reaction rates), and stoichiometric ratios to minimize byproducts.

Basic Question: How is the structural characterization of this compound performed, and what key spectral features should be analyzed?

Methodological Answer:

  • X-ray Crystallography : Reveals dihedral angles between aromatic rings (e.g., ~60° between chlorophenyl and trifluoromethyl-substituted rings) and hydrogen-bonding patterns (N–H···O) stabilizing crystal packing .
  • NMR Spectroscopy : 1H^1\text{H} NMR shows distinct peaks for sulfonamide NH (~10–11 ppm) and acetamide NH (~8 ppm). 19F^{19}\text{F} NMR confirms the trifluoromethyl group (-CF3_3) at ~-60 ppm.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., 352.0668 Da for related metabolites) .

Basic Question: What are the primary biological targets or pharmacological activities associated with this compound?

Methodological Answer:
While direct data on this compound is limited, structurally related sulfonamide-trifluoromethyl anilines act as cannabinoid receptor antagonists/inverse agonists (e.g., binding to CB1/CB2 receptors). Assays include:

  • Radioligand Displacement : Using [3H]CP55,940[^3\text{H}]CP-55,940 to measure receptor affinity.
  • Functional cAMP Assays : To assess inverse agonism in transfected HEK293 cells .

Advanced Question: How can synthetic byproducts or impurities be identified and mitigated during scale-up?

Methodological Answer:

  • HPLC-MS/PDA : Use reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% formic acid) to separate byproducts. Monitor UV at 254 nm and 280 nm.
  • Reaction Quenching Studies : Identify intermediates by quenching aliquots at timed intervals and analyzing via 1H^1\text{H} NMR.
  • Byproduct Mitigation : Optimize stoichiometry (e.g., 1.1:1 sulfonyl chloride:aniline ratio) and use scavenger resins (e.g., polymer-bound DMAP) to trap unreacted reagents .

Advanced Question: What crystallographic data informs the compound’s stability and intermolecular interactions?

Methodological Answer:
X-ray structures reveal N–H···O hydrogen bonds between sulfonamide NH and carbonyl oxygen, with bond lengths of ~2.0 Å. The trifluoromethyl group induces steric hindrance, reducing π-π stacking but enhancing hydrophobic stability. Thermal analysis (DSC/TGA) shows decomposition above 420 K, correlating with crystal lattice stability .

Advanced Question: How should researchers address contradictory biological activity data across studies?

Methodological Answer:
Contradictions may arise from:

  • Assay Conditions : Varying buffer pH (e.g., 7.4 vs. 6.5) or serum concentrations in cell-based assays.
  • Structural Analogues : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-trifluoromethyl) using SAR studies.
  • Metabolite Interference : Use LC-MS/MS to rule out active metabolites in in vivo models .

Advanced Question: What analytical methods validate purity and identity in compliance with ICH guidelines?

Methodological Answer:

  • HPLC-DAD : Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm); Mobile phase: 0.1% TFA in water/acetonitrile (70:30 to 30:70 over 20 min).
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
  • Water Content : Karl Fischer titration (<0.5% w/w) .

Advanced Question: How are metabolic pathways and degradation products studied for this compound?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Analyze via UPLC-QTOF-MS to identify hydroxylated or sulfoxide metabolites.
  • Forced Degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2 _2O2_2), and photolytic (ICH Q1B) conditions. Monitor hydrolytic cleavage of sulfonamide or acetamide groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.